cis-9,10-Methyleneoctadecanoic acid

Description

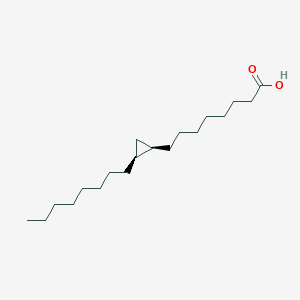

Structure

3D Structure

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

8-[(1R,2S)-2-octylcyclopropyl]octanoic acid |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1 |

InChI Key |

PDXZQLDUVAKMBQ-ZWKOTPCHSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1C[C@H]1CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCC1CC1CCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to cis-9,10-Methyleneoctadecanoic Acid

This guide provides a comprehensive technical overview of cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid. It is intended for researchers, scientists, and drug development professionals who are interested in the unique properties and biological significance of this cyclopropane fatty acid. This document delves into its fundamental characteristics, natural occurrence, biological functions, and the methodologies for its study.

Introduction: The Significance of a Cyclopropane Ring

cis-9,10-Methyleneoctadecanoic acid is a fascinating fatty acid distinguished by the presence of a cyclopropane ring within its eighteen-carbon chain. This seemingly minor structural modification imparts significant and unique physicochemical properties that have profound implications for the biological systems in which it is found. Primarily known as a component of bacterial cell membranes, its presence is a key adaptation to various environmental stresses.[1][2][3] Furthermore, emerging research has identified its presence and biological activities in higher organisms, including mammals, suggesting a broader relevance than previously understood.[4][5]

This guide will explore the multifaceted nature of cis-9,10-Methyleneoctadecanoic acid, from its basic molecular features to its complex roles in cellular function and pathogenesis. We will also provide practical insights into its analysis and synthesis, equipping researchers with the knowledge to investigate this intriguing molecule.

Core Properties and Molecular Characteristics

A thorough understanding of the fundamental properties of cis-9,10-Methyleneoctadecanoic acid is essential for any scientific investigation. The introduction of the methylene bridge across the cis-double bond of oleic acid creates a strained three-membered ring, which is the primary determinant of its unique behavior.

Table 1: Physicochemical Properties of cis-9,10-Methyleneoctadecanoic Acid

| Property | Value | Source(s) |

| Alternate Names | Dihydrosterculic acid | [6][7] |

| CAS Number | 4675-61-0 | [6][7] |

| Molecular Formula | C19H36O2 | [6][7] |

| Molecular Weight | 296.5 g/mol | [7] |

| Appearance | Solid | [7] |

| Solubility | Soluble in Chloroform, Ethanol, Methanol | [7][8] |

| Purity | ≥98% (Commercially available) | [6][7] |

The methyl ester form, methyl cis-9,10-methyleneoctadecanoate, is also commonly used in research, particularly in analytical standards and synthesis.[9][10] Its properties are summarized below.

Table 2: Physicochemical Properties of Methyl cis-9,10-Methyleneoctadecanoate

| Property | Value | Source(s) |

| CAS Number | 3971-54-8 | [8] |

| Molecular Formula | C20H38O2 | [8][10] |

| Molecular Weight | 310.5 g/mol | [8][10] |

| Appearance | Liquid | [9] |

| Purity | >98% (Commercially available) | [10] |

Natural Occurrence and Biosynthesis

cis-9,10-Methyleneoctadecanoic acid is not a ubiquitous fatty acid but is found in specific biological niches.

Natural Sources:

-

Bacteria: It is a well-established component of the cell membranes of various bacteria, including Escherichia coli, Staphylococcus aureus, and Helicobacter pylori.[1][11][12] In these organisms, it plays a crucial role in adapting to environmental stressors.

-

Plants: This fatty acid has been identified in certain plant oils, such as cottonseed oil.[4][13]

-

Animals: It has also been detected in the tissues of some animals, including the digestive glands of the snail Pila globosa and in the mitochondria of bovine, rat, and human hearts and livers.[5][11][12]

Biosynthesis: The biosynthesis of cis-9,10-Methyleneoctadecanoic acid is a post-synthetic modification of an existing unsaturated fatty acid. The key enzyme in this process is cyclopropane fatty acid synthase (CFAS).[2][14]

The biosynthetic pathway can be summarized as follows:

-

The substrate is an unsaturated fatty acid, typically oleic acid (cis-9-octadecenoic acid), which is already incorporated into a phospholipid in the cell membrane.

-

The methyl group donor is S-adenosyl-L-methionine (SAM).

-

The CFAS enzyme catalyzes the transfer of a methylene group from SAM across the cis-double bond of the oleic acid acyl chain.[15]

This enzymatic reaction is crucial for the adaptive responses of many bacteria.

Caption: Biosynthetic pathway of cis-9,10-Methyleneoctadecanoic acid.

Biological Roles and Significance

The presence of the cyclopropane ring in cis-9,10-Methyleneoctadecanoic acid confers a rigid kink in the fatty acid chain, which in turn influences the properties of the cell membranes where it resides.[1]

In Bacteria:

-

Membrane Fluidity and Stability: The primary role of this fatty acid in bacteria is to modulate membrane fluidity and stability in response to environmental changes.[1][2] The cyclopropane ring provides a more rigid and stable kink compared to a cis-double bond, which helps to maintain membrane integrity during stresses like temperature shifts, pH changes, and exposure to toxic compounds.[1][3]

-

Pathogenesis: In some pathogenic bacteria, such as Mycobacterium tuberculosis, cyclopropanation of mycolic acids, which are long-chain fatty acids, has been linked to the persistence and virulence of the pathogen.[3] The altered membrane properties can reduce the permeability to antibiotics, contributing to drug resistance.[2][3]

In Eukaryotes:

-

Gastric Acid Secretion: cis-9,10-Methyleneoctadecanoic acid secreted by H. pylori has been shown to enhance histamine- and dibutyryl cAMP-stimulated acid secretion in isolated guinea pig parietal cells.[11][12] This effect is mediated through the activation of protein kinase C (PKC) in a calcium-dependent manner.[11][12]

-

Metabolic Regulation: Studies in mice have shown that dihydrosterculic acid from cottonseed oil can suppress the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in the synthesis of monounsaturated fatty acids.[4][13] It has also been shown to increase the expression of peroxisome proliferator-activated receptor delta (PPARδ), a key regulator of fatty acid oxidation.[4][16]

Methodologies for Study

The unique structural features of cis-9,10-Methyleneoctadecanoic acid require specific analytical techniques for its unequivocal identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of this cyclopropane fatty acid. The protons of the cyclopropane ring exhibit characteristic chemical shifts in regions of the ¹H NMR spectrum that are typically free from other signals, allowing for their clear detection.[17]

Key ¹H NMR Signals (in CDCl₃):

-

-0.30 ppm and 0.60 ppm: These two distinct peaks correspond to the methylene protons of the cyclopropane ring. The upfield signal is assigned to the cis proton, and the downfield signal to the trans proton relative to the alkyl chains.[17][18]

-

0.68 ppm: This signal corresponds to the two methine protons of the cyclopropane ring.[17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of fatty acids, including cis-9,10-Methyleneoctadecanoic acid. For GC analysis, the fatty acid is typically derivatized to its more volatile methyl ester (FAME).

Experimental Protocol: FAME Preparation and GC-MS Analysis

-

Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform:methanol:water (1:2:0.8, v/v/v) solvent system.

-

Saponification and Methylation:

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add 0.5 M KOH in methanol and heat at 50°C for 30 minutes.

-

Cool the sample and add 14% (w/v) boron trifluoride in methanol. Heat again at 50°C for 30 minutes.

-

Add saturated NaCl solution and hexane. Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME extract into a GC-MS system equipped with a polar capillary column (e.g., a biscyanopropyl polysiloxane column).

-

Use a temperature program that allows for the separation of C19:0 cyclopropane FAME from other fatty acid methyl esters. A typical program might start at 100°C, ramp to 240°C, and hold for a period.

-

The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Caption: Workflow for the analysis of cis-9,10-Methyleneoctadecanoic acid by GC-MS.

Chemical Synthesis

The synthesis of cis-9,10-Methyleneoctadecanoic acid is crucial for obtaining standards for analytical studies and for investigating its biological activities. One common method is the Simmons-Smith reaction.

Experimental Protocol: Simmons-Smith Cyclopropanation

-

Starting Material: The synthesis starts with oleic acid or its methyl ester.

-

Reagent Preparation: Prepare the Simmons-Smith reagent by reacting diiodomethane (CH₂I₂) with a zinc-copper couple in anhydrous diethyl ether.

-

Cyclopropanation:

-

Dissolve methyl oleate in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

-

Add the freshly prepared Simmons-Smith reagent to the solution.

-

Reflux the reaction mixture for several hours.

-

-

Workup and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting methyl cis-9,10-methyleneoctadecanoate by column chromatography on silica gel.

-

-

Hydrolysis (Optional): If the free fatty acid is desired, the purified methyl ester can be hydrolyzed using a base (e.g., KOH in methanol) followed by acidification.

Conclusion and Future Perspectives

cis-9,10-Methyleneoctadecanoic acid is a molecule of significant interest due to its unique structure and diverse biological roles. While its function in bacterial membrane adaptation is well-established, its activities in eukaryotic systems are an emerging area of research with potential implications for human health and disease. Future studies should focus on elucidating the precise molecular mechanisms by which it exerts its effects, particularly in the context of metabolic regulation and host-pathogen interactions. The development of more sensitive and specific analytical methods will also be crucial for advancing our understanding of the distribution and function of this intriguing cyclopropane fatty acid.

References

- Maiti, A., Kumar, A., & Daschakraborty, S. (n.d.). How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? ChemRxiv.

- MedchemExpress.com. (n.d.). cis-9,10-Methyleneoctadecanoic Acid | Biochemical Assay Reagent.

- PubMed. (2024, July 31).

- MDPI. (2018, October 8). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity.

- PubMed. (2025, January 11). Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions.

- Avanti Polar Lipids. (n.d.).

- SynPep. (n.d.). cis-9,10-Methyleneoctadecanoic Acid.

- CymitQuimica. (n.d.). CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoicacid methyl*.

- ResearchGate. (2025, August 9). NMR characterization of dihydrosterculic acid and its methyl ester.

- Journal of the American Chemical Society. (n.d.). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC ACID1.

- PubMed. (2006, April 15). NMR characterization of dihydrosterculic acid and its methyl ester.

- Santa Cruz Biotechnology. (n.d.). cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT.

- Cayman Chemical. (n.d.). cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0).

- Enzo Life Sciences. (n.d.). Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate)

- PubMed. (2017, September 15).

- ResearchGate. (2025, August 9).

- Cayman Chemical. (n.d.). cis-9,10-Methyleneoctadecanoic Acid methyl ester.

- National Institutes of Health. (2025, August 22). Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC.

- ACS Publications. (n.d.). UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC A.

- PubMed. (1999, February 25). Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of cis-9,10-methylenehexadecanoic acid in submitochondrial particles of bovine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. CAS 3971-54-8: (+/-)-cis-9,10-methyleneoctadecanoic*acid m… [cymitquimica.com]

- 10. Methyl cis-9,10-methylene-octadecanoate (Methyl dihydrosterculate), Unsaturated fatty acid (CAS 10152-62-2) | Abcam [abcam.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cis-9,10-Methyleneoctadecanoic Acid | SynPep [synpep.com]

- 13. researchgate.net [researchgate.net]

- 14. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity | MDPI [mdpi.com]

- 16. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NMR characterization of dihydrosterculic acid and its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Dynamics and Bio-Analytical Characterization of cis-9,10-Methyleneoctadecanoic Acid

Executive Summary & Chemical Identity[1]

cis-9,10-Methyleneoctadecanoic acid, commonly known as Dihydrosterculic Acid (DHSA) , is a nineteen-carbon cyclopropane fatty acid (CFA). Unlike standard unsaturated fatty acids where a double bond creates a "kink," DHSA features a strained three-membered carbocyclic ring across the 9th and 10th carbons.

This structural anomaly confers unique biophysical properties: it mimics the bent geometry of oleic acid (maintaining membrane fluidity) while possessing the chemical stability of a saturated bond (resisting oxidation). In drug development and microbiology, DHSA is a critical biomarker for bacterial acid stress responses and a potent inhibitor of mammalian stearoyl-CoA desaturase (SCD).

Chemical Specifications

| Property | Specification |

| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid |

| Common Name | Dihydrosterculic Acid (DHSA) |

| CAS Number | 4675-61-0 (Free Acid) / 3971-54-8 (Methyl Ester) |

| Molecular Formula | C₁₉H₃₆O₂ |

| Molecular Weight | 296.49 g/mol |

| Configuration | cis (The alkyl chains are on the same side of the ring) |

| Solubility | Soluble in Ethanol, Chloroform, Hexane; Insoluble in Water |

Biosynthesis and Biological Function[7][10]

The synthesis of DHSA is a post-synthetic modification of membrane phospholipids. It is not synthesized de novo by fatty acid synthase but rather by the modification of existing oleic acid residues within the phospholipid bilayer.

The CFA Synthase Mechanism

The conversion is catalyzed by Cyclopropane Fatty Acid Synthase (CFAS) . This enzyme utilizes S-adenosylmethionine (SAM) as a methylene donor. The reaction involves the electrophilic addition of a methyl group to the cis-double bond of oleic acid, followed by proton loss to close the cyclopropane ring.

-

Bacterial Context: In E. coli and Salmonella, this conversion is upregulated during the stationary phase and under acidic conditions. The cyclopropane ring renders the membrane less permeable to protons (

), protecting the cell from acid stress (acid shock response). -

Mammalian Context: DHSA is not synthesized by mammals but is absorbed from diet (e.g., dairy from silage-fed cattle). It acts as a bioactive lipid, inhibiting SCD1, which can alter hepatic lipid metabolism.

Biosynthetic Pathway Diagram

Figure 1: Biosynthetic progression from Oleic Acid to Dihydrosterculic Acid via CFA Synthase, and subsequent desaturation to Sterculic Acid in specific plant species.

Structural Dynamics & Membrane Biophysics

The cis-cyclopropane ring introduces a permanent structural constraint. Unlike a cis-double bond, which allows for some rotational freedom around adjacent single bonds, the cyclopropane ring locks the carbon chain into a rigid 109.5° angle.

Biophysical Impact Table

| Feature | Oleic Acid (C18:1) | Stearic Acid (C18:0) | DHSA (CFA 19:0) |

| Geometry | Kinked (flexible) | Straight (rigid) | Kinked (rigid) |

| Membrane Packing | Loose (High Fluidity) | Tight (Low Fluidity) | Intermediate |

| Chemical Stability | Prone to peroxidation | Stable | Stable (Resists oxidation) |

| Proton Permeability | High | Low | Lowest (Acid Barrier) |

Causality: The substitution of the double bond with a methylene bridge removes the pi-electrons susceptible to radical attack, thereby increasing the oxidative stability of the membrane while maintaining the "liquid-disordered" phase necessary for protein function.

Analytical Methodologies: The "Artifact" Trap

Accurate quantification of DHSA is notoriously difficult due to the reactivity of the cyclopropane ring under acidic conditions. Standard FAME (Fatty Acid Methyl Ester) preparation protocols often destroy the molecule.

Protocol: Artifact-Free Derivatization

Objective: Convert DHSA phospholipids to methyl esters for GC-MS without ring opening.

Step-by-Step Methodology:

-

Lipid Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1).

-

Evaporation: Dry under a stream of nitrogen to prevent oxidation of other lipids.

-

Derivatization (The Critical Choice):

-

Avoid: Acid-catalyzed methylation (e.g., BF₃/Methanol or H₂SO₄/Methanol). Why: Acidic protons attack the cyclopropane ring, causing it to open and isomerize into methoxy-branched fatty acids or olefinic isomers.

-

Required:Base-catalyzed transesterification.

-

-

Reaction: Add 0.5 M Sodium Methoxide (NaOCH₃) in anhydrous methanol. Incubate at 50°C for 10 minutes.

-

Neutralization/Extraction: Add saturated NaCl and extract FAMEs into Hexane.

-

Analysis: Inject into GC-MS.

GC-MS Identification

-

Column: High-polarity cyanopropyl phase (e.g., CP-Sil 88 or SP-2560) is required to separate DHSA from C18:1 isomers.

-

Mass Spectrum Signature:

-

Molecular Ion: m/z 310 (Methyl ester).

-

McLafferty Rearrangement: Look for a characteristic fragment at m/z 55 (cyclopropenyl cation) or specific ring-fragmentation patterns distinct from mono-unsaturated chains.

-

Analytical Decision Workflow Diagram

Figure 2: Analytical decision tree highlighting the necessity of base-catalyzed derivatization to preserve the cyclopropane ring integrity during GC-MS sample preparation.

Chemical Synthesis (Simmons-Smith Reaction)

For drug development standards, isolation from bacteria is inefficient. Chemical synthesis is preferred using the Simmons-Smith cyclopropanation.[1]

Reaction Principle: The reaction involves a zinc-carbenoid intermediate (generated from diiodomethane and a Zinc-Copper couple) which adds a methylene group across the double bond of oleic acid in a concerted, stereospecific manner.

Protocol:

-

Reagents: Methyl oleate, Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn-Cu).

-

Solvent: Anhydrous Diethyl Ether.

-

Procedure:

-

Activate Zn dust with HCl, then treat with CuSO₄ to form Zn-Cu couple.[2]

-

Reflux Methyl oleate with CH₂I₂ and Zn-Cu for 24-48 hours.

-

Note: The reaction is stereospecific; cis-oleic acid yields cis-DHSA.

-

-

Purification: Silver ion chromatography (Ag-HPLC) is often necessary to remove unreacted methyl oleate, as their boiling points are nearly identical.

References

-

Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429–441. Link

-

Bao, X., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry, 64(32).[3] Link

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

-

Shabala, L., & Ross, T. (2008). Cyclopropane fatty acids improve Escherichia coli survival in acidified minimal media by reducing membrane permeability to H+. Research in Microbiology, 159(6), 458-461. Link

-

Paton, C. M., et al. (2017). Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles.[4] Nutrition Research, 45, 52-62. Link

Sources

Technical Guide: cis-9,10-Methyleneoctadecanoic Acid

Executive Summary

This guide provides a comprehensive technical analysis of cis-9,10-methyleneoctadecanoic acid (Dihydrosterculic acid), a cyclopropane fatty acid (CPA) critical to bacterial membrane physiology. Unlike standard fatty acids, the presence of the strained cyclopropane ring confers unique biophysical properties—specifically resistance to acid stress and oxidative degradation—making it a vital biomarker in microbiology and a high-value target in antimicrobial drug development.

This document serves as a definitive reference for its chemical identity, biosynthetic pathway, and the specific, non-standard analytical protocols required to preserve its structural integrity during extraction and quantification.

Part 1: Chemical Identity & Nomenclature

cis-9,10-Methyleneoctadecanoic acid is frequently misidentified in literature due to its structural similarity to lactobacillic acid (cis-11,12 isomer) and sterculic acid (cyclopropene analog). Accurate identification requires precise adherence to nomenclature standards.

Table 1: Synonyms and Chemical Identifiers

| Category | Identifier / Name | Notes |

| Common Name | Dihydrosterculic acid | The saturated analog of Sterculic acid.[1] |

| Systematic Name | cis-9,10-Methyleneoctadecanoic acid | Denotes the cyclopropane ring at C9-C10.[1][2][3][4][5] |

| IUPAC Name | 8-[(1S,2R)-2-octylcyclopropyl]octanoic acid | Stereochemistry is critical for bioactivity. |

| CAS Number | 4675-61-0 | Free acid form.[4] |

| CAS Number | 3971-54-8 | Methyl ester form (standard for GC-MS).[3] |

| Lipid Shorthand | CFA 19:0 | Cyclopropane Fatty Acid, 19 carbons. |

| Lipid MAPS ID | LMFA01140019 | Database identifier for carbocyclic fatty acids.[6] |

| Isomeric Confusion | Lactobacillic acid | WARNING: This is the cis-11,12 isomer.[1] |

Part 2: Biosynthesis & Biological Significance

The synthesis of dihydrosterculic acid is a post-synthetic modification of the membrane lipid bilayer, occurring primarily during the transition from exponential to stationary growth phase in bacteria (e.g., E. coli, Lactobacillus).

Mechanism of Action

The enzyme Cyclopropane Fatty Acid Synthase (CFAS) catalyzes the addition of a methylene group from S-adenosyl-L-methionine (SAM) across the cis-double bond of oleic acid residues within phospholipids.[1][7][8]

Key Mechanistic Insight: Recent structural studies reveal that a bicarbonate ion bound in the CFAS active site acts as the general base, facilitating the deprotonation required to close the cyclopropane ring. This unique mechanism is a specific target for novel antimicrobial inhibitors.

Visualization: The CFAS Pathway

The following diagram illustrates the conversion of membrane-bound Oleic Acid to Dihydrosterculic Acid.

Caption: Post-synthetic modification of membrane lipids via CFA Synthase. The reaction occurs directly on the phospholipid bilayer.

Part 3: Analytical Methodologies (The "How-To")

The Critical Failure Point: Acidic Derivatization

Senior Scientist Note: The most common error in analyzing dihydrosterculic acid is using standard Fatty Acid Methyl Ester (FAME) preparation methods involving Boron Trifluoride (

-

The Problem: The cyclopropane ring is highly strained. Strong acidic conditions at high heat cause ring opening , converting the CFA into methoxy-branched artifacts or ketones.

-

The Result: False negatives for dihydrosterculic acid and the appearance of "unknown" peaks in GC-MS chromatograms.

The Solution: Base-Catalyzed Transesterification

To preserve the cyclopropane ring, you must use a base-catalyzed method (Sodium Methoxide) or a mild acid method (TMS-diazomethane) at controlled temperatures.

Visualization: Analytical Workflow Decision Tree

Caption: Decision matrix for CFA analysis. Base catalysis is mandatory to prevent degradation of the cyclopropane moiety.

Part 4: Validated Experimental Protocol

Protocol: Base-Catalyzed Preparation of FAMEs for Dihydrosterculic Acid Analysis.

Reagents:

-

Sodium Methoxide (0.5 M in anhydrous methanol).

-

n-Hexane (HPLC Grade).

-

Internal Standard: C17:0 (Heptadecanoic acid) or C21:0 (Heneicosanoic acid).

Step-by-Step Methodology:

-

Extraction: Extract total lipids from the sample using the Bligh and Dyer method (Chloroform:Methanol:Water). Evaporate solvent under nitrogen.

-

Solubilization: Resuspend the dried lipid residue in 1 mL of anhydrous n-Hexane .

-

Transesterification: Add 1 mL of 0.5 M Sodium Methoxide . Vortex vigorously for 1 minute.

-

Note: This reaction proceeds rapidly at room temperature (20-25°C). Do not heat above 40°C.

-

-

Incubation: Allow the reaction to stand for 10 minutes.

-

Quenching: Add 1 mL of saturated NaCl solution (brine) to stop the reaction and facilitate phase separation.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes. The upper hexane layer contains the FAMEs (including Dihydrosterculic acid methyl ester).

-

Collection: Transfer the upper hexane layer to a GC vial containing anhydrous sodium sulfate (to remove residual water).

-

Analysis: Inject 1 µL into GC-MS.

-

Column Recommendation: High-polarity cyanopropyl columns (e.g., CP-Sil 88) are required to separate cis-9,10 (Dihydrosterculic) from cis-11,12 (Lactobacillic) isomers.

-

Part 5: Applications in Drug Development

The unique biosynthesis of dihydrosterculic acid presents a high-value target for drug discovery.

-

Target Specificity: Mammalian cells lack CFA synthase; they cannot synthesize cyclopropane fatty acids. Therefore, inhibitors of bacterial CFAS (e.g., analogs of SAM or specific transition-state mimics) offer a pathway for narrow-spectrum antibiotics with minimal host toxicity.

-

Virulence Modulation: In Mycobacterium tuberculosis, cell wall CPAs are linked to persistence and immune evasion. Inhibiting their synthesis renders the bacteria hypersensitive to oxidative stress and acidification inside macrophages.

References

-

PubChem. (n.d.).[6] Dihydrosterculic acid | C19H36O2.[1][6][9] National Library of Medicine. Retrieved from [Link]

-

Grogan, D. W., & Cronan, J. E. (1997). Cyclopropane ring formation in membrane lipids of bacteria. Microbiology and Molecular Biology Reviews, 61(4), 429-452. Retrieved from [Link]

-

LIPID MAPS® Structure Database. (n.d.). LMSD Record LMFA01140019.[6] Retrieved from [Link][6]

Sources

- 1. Lactobacillic acid - Wikipedia [en.wikipedia.org]

- 2. cis-9,10-Methyleneoctadecanoic Acid | Delchimica [delchimica.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dihydrosterculic acid | C19H36O2 | CID 21677595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cis-9,10-Methyleneoctadecanoic Acid | CAS 4675-61-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

Foreword: The Significance of a Bent Molecule in Bacterial Survival and Pathogenesis

An In-depth Technical Guide to cis-9,10-Methyleneoctadecanoic Acid in Bacteria for Researchers and Drug Development Professionals

In the intricate world of bacterial biochemistry, the ability to adapt to fluctuating and often harsh environments is paramount to survival. One of the elegant molecular strategies employed by a diverse range of bacteria is the modification of their cell membrane lipids. This guide focuses on a key player in this adaptation: cis-9,10-Methyleneoctadecanoic acid, a cyclopropane fatty acid (CFA). While seemingly a subtle structural alteration—the conversion of a cis double bond into a cyclopropane ring—this modification has profound implications for the physicochemical properties of the bacterial membrane. Understanding the biosynthesis, physiological roles, and analysis of this molecule not only offers a window into bacterial stress responses but also presents novel avenues for antimicrobial drug development. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing both foundational knowledge and practical methodologies for the study of cis-9,10-Methyleneoctadecanoic acid.

Part 1: The Ubiquitous Presence and Structural Identity of cis-9,10-Methyleneoctadecanoic Acid

cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a saturated fatty acid containing a cyclopropane ring at the 9th and 10th carbon positions. This structure is derived from the cyclopropanation of oleic acid. It is one of the most common CFAs found in bacteria, alongside lactobacillic acid (cis-11,12-methyleneoctadecanoic acid), which is derived from vaccenic acid. These modified fatty acids are integral components of the phospholipids in the cell membranes of numerous bacterial species.[1][2][3] The formation of CFAs is particularly prominent as bacterial cultures enter the stationary phase of growth or when they are subjected to environmental stressors.[4][5][6]

The presence and relative abundance of cis-9,10-Methyleneoctadecanoic acid can vary significantly among different bacterial species and are influenced by growth conditions. This variability underscores its role as an adaptive mechanism.

| Bacterial Species | Typical Percentage of cis-9,10-Methyleneoctadecanoic Acid in Membrane Lipids | References |

| Escherichia coli | Can be a significant component, especially in stationary phase. | [7][8] |

| Staphylococcus aureus | Present in the cell membrane. | [1][9] |

| Salmonella enterica | Abundant in the membrane, particularly under stress conditions. | [5] |

| Lactobacillus species | Some species can synthesize dihydrosterculic acid. | [10] |

| Agrobacterium tumefaciens | Contains "phytomonic acid," a related CFA. | [11] |

| Herpetomonas megaseliae | Synthesizes a derivative, 17-methyl-cis-9,10-methyleneoctadecanoic acid. | [12] |

Part 2: The Molecular Machinery of Biosynthesis

The synthesis of cis-9,10-Methyleneoctadecanoic acid is a post-synthetic modification of existing unsaturated fatty acids within the phospholipid bilayer. This process is catalyzed by a single enzyme, cyclopropane fatty acid (CFA) synthase.

The Central Enzyme: Cyclopropane Fatty Acid (CFA) Synthase

CFA synthase (EC 2.1.1.79) is an S-adenosyl-L-methionine (SAM)-dependent enzyme that transfers a methylene group from SAM across the cis-double bond of an unsaturated fatty acyl chain of a phospholipid.[5][7][13] This remarkable reaction occurs directly on the membrane phospholipids, highlighting the enzyme's ability to interact with and modify the lipid bilayer.[5][7]

Catalytic Mechanism: The proposed mechanism for CFA synthase involves the following key steps:

-

Binding to the Membrane: The enzyme associates with the phospholipid bilayer, recognizing unsaturated acyl chains.[7]

-

Methylene Transfer: A methylene group is transferred from SAM to the cis-double bond of the fatty acyl chain, leading to the formation of a carbocation intermediate.

-

Ring Closure: A subsequent deprotonation event facilitates the closure of the three-membered cyclopropane ring.[13] A bicarbonate ion within the active site is believed to play a crucial role in this process.[7]

Figure 1: Biosynthetic Pathway of cis-9,10-Methyleneoctadecanoic Acid.

Regulation of Biosynthesis

The production of cis-9,10-Methyleneoctadecanoic acid is tightly regulated at both the transcriptional and post-transcriptional levels. In E. coli, the expression of the cfa gene, which encodes CFA synthase, is controlled by multiple promoters. One of these promoters is dependent on the stationary-phase sigma factor RpoS (KatF), leading to increased CFA synthesis as the cells enter the stationary phase.[6]

Furthermore, the stability of the cfa mRNA is modulated by small RNAs (sRNAs). For instance, the sRNAs RydC and ArrS have been shown to stabilize the cfa mRNA, thereby activating its translation and increasing the levels of cyclopropane fatty acids in the cell membrane.[8] Conversely, another sRNA, CpxQ, represses cfa expression.[8] This intricate regulatory network allows bacteria to fine-tune their membrane composition in response to various environmental cues.

Part 3: Physiological Roles and Impact on Bacterial Fitness

The primary function of cis-9,10-Methyleneoctadecanoic acid is to alter the physical properties of the bacterial cell membrane, which in turn enhances the bacterium's ability to withstand a variety of environmental stresses.

Modulation of Membrane Properties

The introduction of a cyclopropane ring into a fatty acyl chain has several significant effects on the membrane:

-

Increased Ordering and Rigidity: The cyclopropane ring is more rigid than a cis-double bond, leading to a more ordered packing of the lipid acyl chains.[14][15] This increased order contributes to a decrease in membrane fluidity.

-

Enhanced Stability: The increased packing density and stability of the membrane make it less permeable to protons and other small molecules.[5] This is particularly important for survival in acidic environments.

-

Resistance to Oxidation: By replacing a double bond with a cyclopropane ring, the fatty acid becomes less susceptible to oxidative damage.[16]

Figure 2: Impact of cis-9,10-Methyleneoctadecanoic Acid on Membrane Properties.

Role in Bacterial Stress Response

The changes in membrane properties conferred by cis-9,10-Methyleneoctadecanoic acid are crucial for bacterial survival under various stress conditions:

-

Acid Stress: The decreased proton permeability of CFA-containing membranes helps bacteria maintain their internal pH in acidic environments.[8][17]

-

Cold Shock: The presence of cyclopropane rings can enhance membrane fluidity at low temperatures by disrupting the close packing of other lipids.[14][15][18]

-

Osmotic and Alcohol Stress: CFAs contribute to the membrane's ability to withstand changes in osmotic pressure and exposure to alcohols.[2][19]

-

Nutrient Deprivation: The accumulation of CFAs during the stationary phase is a key adaptation to nutrient limitation.[2]

Implications in Pathogenesis

The ability to survive stressful conditions is often linked to a bacterium's virulence. The synthesis of CFAs has been implicated in the pathogenesis of several bacteria. For example, in Mycobacterium tuberculosis, the formation of cyclopropane rings in mycolic acids is important for the bacterium to establish a persistent infection.[8] In Salmonella enterica, mutants unable to synthesize CFAs show reduced virulence.[5]

Part 4: A Practical Guide to the Analysis of cis-9,10-Methyleneoctadecanoic Acid

The accurate detection and quantification of cis-9,10-Methyleneoctadecanoic acid are essential for studying its role in bacterial physiology. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

Step-by-Step Protocol for GC-MS Analysis of Bacterial Fatty Acids

This protocol outlines a robust method for the extraction, derivatization, and analysis of total fatty acids from bacterial cultures.

1. Cell Harvesting and Preparation:

-

Grow the bacterial culture to the desired growth phase (e.g., late stationary phase for maximal CFA content).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.

-

Lyophilize the cell pellet to remove all water.

2. Lipid Extraction and Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried cell pellet, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0), which is not naturally present in the bacteria.

-

Add 1 mL of 2.5% H₂SO₄ in methanol.

-

Incubate at 80°C for 1 hour to simultaneously extract and transesterify the fatty acids to FAMEs.

-

After cooling, add 0.5 mL of hexane and 0.5 mL of water.

-

Vortex thoroughly and then centrifuge to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs into a clean vial for GC-MS analysis.[16]

3. GC-MS Analysis:

-

Instrument: Agilent 7890 GC with a 5975 MSD or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or a similar non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: 1 µL of the FAMEs extract with a split ratio (e.g., 10:1).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 4°C/min.

-

Hold at 250°C for 10 minutes.[20]

-

-

MS Parameters: Scan range of m/z 40-430.

4. Data Analysis and Quantification:

-

Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards and mass spectral libraries. The methyl ester of cis-9,10-Methyleneoctadecanoic acid will have a characteristic mass spectrum.

-

Quantify the amount of each fatty acid by integrating the peak area and normalizing it to the peak area of the internal standard.

Figure 3: Workflow for the GC-MS Analysis of Bacterial Fatty Acids.

Part 5: A New Frontier in Antimicrobial Drug Development

The essential role of cis-9,10-Methyleneoctadecanoic acid and other CFAs in bacterial stress survival and pathogenesis makes their biosynthetic pathway an attractive target for the development of novel antimicrobial agents.[17]

CFA Synthase as a Druggable Target

Inhibiting CFA synthase would prevent bacteria from modifying their membranes, rendering them more susceptible to environmental stresses, including the host's immune response and acidic conditions within phagosomes. This could potentially weaken pathogenic bacteria and make them more vulnerable to existing antibiotics. The dysregulation of the cfa gene has been suggested as a potential therapeutic target against bacterial drug resistance and pathogenicity.[17]

Future Perspectives

The development of specific and potent inhibitors of CFA synthase is a promising area of research. High-throughput screening of small molecule libraries could identify lead compounds. Furthermore, a deeper understanding of the structural biology of CFA synthase from various pathogenic bacteria will be crucial for the rational design of targeted inhibitors. The exploration of strategies to disrupt the regulatory networks controlling cfa expression, such as targeting the sRNAs that modulate its mRNA stability, could also offer novel therapeutic avenues.

Conclusion: From Basic Science to Therapeutic Potential

cis-9,10-Methyleneoctadecanoic acid is more than just a structural curiosity in bacterial lipids. It is a key molecule in a sophisticated adaptive strategy that allows bacteria to thrive in diverse and challenging environments. For researchers, the study of this fatty acid continues to unveil fundamental aspects of bacterial physiology and membrane biology. For drug development professionals, the pathway responsible for its synthesis represents a largely untapped source of novel antimicrobial targets. By integrating our understanding of the biochemistry, genetics, and physiological roles of cis-9,10-Methyleneoctadecanoic acid, we can pave the way for innovative approaches to combat bacterial infections.

References

- How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - ChemRxiv.

- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC.

- Lactobacillic acid - Wikipedia.

- Cyclopropane-fatty-acyl-phospholipid synthase - Grokipedia.

- (PDF) How do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - ResearchGate.

- cis-9,10-Methyleneoctadecanoic Acid - SynPep.

- Cyclopropyl Fatty Lipids | Avanti Research.

- Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... - ResearchGate.

- cis-9,10-Methyleneoctadecanoic Acid | Biochemical Assay Reagent - MedchemExpress.com.

- Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - ASM Journals.

- Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed.

- Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - ASM Journals.

- How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? | The Journal of Physical Chemistry B - ACS Publications.

- cis-9,10-Methyleneoctadecanoic Acid (CAS 4675-61-0) - Cayman Chemical.

- Transient Complexity of E. coli Lipidome Is Explained by Fatty Acyl Synthesis and Cyclopropanation - MDPI.

- Quantification of Bacterial Fatty Acids by Extraction and Methylation - Bio-protocol.

- Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli.

- Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed.

- Total syntheses of cis-cyclopropane fatty acids: dihydromalvalic acid, dihydrosterculic acid, lactobacillic acid, and 9,10-methylenehexadecanoic acid - PubMed.

- Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium - PubMed.

- Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC.

Sources

- 1. cis-9,10-Methyleneoctadecanoic Acid | SynPep [synpep.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Total syntheses of cis-cyclopropane fatty acids: dihydromalvalic acid, dihydrosterculic acid, lactobacillic acid, and 9,10-methylenehexadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lactobacillic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Cellular Fatty Acid profiles of lactobacillus and lactococcus strains in relation to the oleic Acid content of the cultivation medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

Technical Guide: cis-9,10-Methyleneoctadecanoic Acid in Protozoa

Target Validation, Biosynthesis, and Analytical Protocols

Executive Summary

cis-9,10-Methyleneoctadecanoic acid (also known as dihydrosterculic acid ) is a cyclopropane fatty acid (CFA) found in the membrane lipids of specific trypanosomatid protozoa, most notably Leishmania infantum, Leishmania donovani, and Leishmania mexicana.[1] Unlike common unsaturated fatty acids, this molecule contains a strained three-membered carbon ring across the C9-C10 bond.

For drug development professionals, this molecule represents a high-value therapeutic target. Mammalian cells generally lack the Cyclopropane Fatty Acid Synthase (CFAS) enzyme required to synthesize it. In Leishmania species causing visceral leishmaniasis (VL), CFAS is a virulence factor; its genetic ablation significantly reduces parasite burden in the liver and spleen.[1][2][3] Consequently, inhibiting the biosynthetic pathway of cis-9,10-methyleneoctadecanoic acid offers a route to selective anti-parasitic therapies with minimal host toxicity.

Biochemical Foundation

2.1 Structural Identity

-

Formula: C19H36O2

-

Key Feature: A cis-cyclopropane ring located at the 9th and 10th carbon positions of the acyl chain. This differs from lactobacillic acid (cis-11,12), which is common in bacteria.

2.2 Biosynthetic Mechanism

The synthesis of dihydrosterculic acid is a post-synthetic modification of membrane lipids. It does not occur on the free fatty acid but rather on the acyl chain of a phospholipid, predominantly plasmenylethanolamine (PME) .[8]

-

Substrate: Oleic acid (C18:1) esterified to the sn-2 position of PME.

-

Methyl Donor: S-adenosyl-L-methionine (SAM).[8]

-

Mechanism: CFAS transfers a methylene group from SAM to the cis-double bond of the oleoyl moiety. This reaction converts the unsaturated bond into a cyclopropane ring, increasing membrane stability and resistance to oxidation.

Figure 1: Biosynthetic Pathway of Dihydrosterculic Acid

Caption: The CFAS enzyme catalyzes the methylene transfer from SAM to the oleoyl-phospholipid precursor.[8]

Protozoan Context & Virulence

3.1 Species Specificity

The presence of CFAS and dihydrosterculic acid is not uniform across all trypanosomatids.

-

Positive: L. infantum, L. donovani (Visceral Leishmaniasis), L. mexicana, L. braziliensis.

-

Negative: L. major (Cutaneous Leishmaniasis), Trypanosoma brucei.

3.2 Functional Role

In L. mexicana and L. infantum, this lipid modification is critical for survival in the harsh environment of the host macrophage phagolysosome.

-

Acid Resistance: The cyclopropane ring reduces membrane permeability to protons, protecting the parasite from acidic pH stress.

-

Membrane Fluidity: It mimics the fluidity properties of unsaturated fatty acids but is chemically more stable and resistant to oxidative attack by host reactive oxygen species (ROS).

-

Virulence: cfas-null mutants in L. infantum show significantly reduced survival in liver and spleen tissue in murine models.

Analytical Methodologies

Accurate detection requires Gas Chromatography-Mass Spectrometry (GC-MS). Note that cyclopropane rings can be unstable under harsh acidic conditions (e.g., heating with high concentrations of H2SO4 or HCl), leading to ring opening and methoxy-artifacts.

4.1 Recommended Workflow: Base-Catalyzed Transesterification

To preserve the cyclopropane ring, a base-catalyzed method using Sodium Methoxide (NaOCH3) is preferred over aggressive acid-catalyzed methods.

Figure 2: Analytical Workflow for CFA Detection

Caption: Step-by-step workflow emphasizing mild derivatization to prevent ring degradation.

4.2 Quantitative Data Summary

The following table summarizes typical lipid profiles found in wild-type L. mexicana promastigotes versus cfas-null mutants.

| Lipid Species | Wild-Type Abundance (% of Total FA) | cfas-Null Mutant Abundance | Physiological Impact |

| C18:1 (Oleic Acid) | High (~15-20%) | Increased | Precursor accumulation |

| C19Δ (Dihydrosterculic) | ~1-3% | Undetectable | Loss of acid resistance |

| C18:0 (Stearic Acid) | Moderate | Unchanged | Membrane rigidity baseline |

| Ergosterol | High | Unchanged | Sterol integrity maintained |

Experimental Protocols

Protocol A: Lipid Extraction & Derivatization (Self-Validating)

Objective: Isolate membrane lipids and convert to Fatty Acid Methyl Esters (FAMEs) without degrading the cyclopropane ring.

-

Harvest: Centrifuge

promastigotes at 1,000 x g for 10 min. Wash 2x with PBS. -

Lysis: Resuspend pellet in 0.8 mL PBS. Transfer to a glass vial (Teflon-lined cap).

-

Extraction (Bligh & Dyer):

-

Add 3 mL Methanol:Chloroform (2:1 v/v). Vortex 1 min.

-

Add 1 mL Chloroform. Vortex 1 min.

-

Add 1 mL H2O. Vortex 1 min.

-

Centrifuge at 2,000 x g for 5 min to split phases.

-

Validation Check: You should see a clear lower phase (organic). If cloudy, add minimal methanol.

-

-

Collection: Transfer the lower organic phase to a clean vial. Dry under N2 stream.

-

Derivatization (Mild Base):

-

Resuspend dried lipid in 1 mL 0.5 M Sodium Methoxide (NaOCH3) in anhydrous methanol.

-

Incubate at 30°C for 15 minutes (Do not boil).

-

Causality: High heat/acid opens the C3 ring; mild base preserves it.

-

-

Quench & Extract: Add 1 mL saturated NaCl and 2 mL Hexane. Vortex. Centrifuge.

-

Analysis: Collect upper Hexane layer for GC-MS.

Protocol B: GC-MS Identification Parameters

-

Column: DB-5ms or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: 50°C (1 min) -> 25°C/min to 180°C -> 5°C/min to 280°C.

-

Target Ion (SIM Mode):

-

m/z 310 (Molecular Ion for C19Δ Methyl Ester).

-

m/z 278 (Loss of methanol).

-

Characteristic Ring Fragment: m/z 55 (cyclopropyl cation - non-specific but supportive).

-

-

Confirmation: Compare Retention Time (RT) against a commercial standard (e.g., Cayman Chem #4675-61-0). Dihydrosterculic FAME typically elutes after C18:1 and before C20:0.

Therapeutic Targeting

The absence of CFAS in humans makes it an ideal drug target ("magic bullet" concept).

-

Target: Leishmania CFAS (Gene ID: LmjF.27.1360 homolog in L. infantum).

-

Inhibitor Strategy:

-

Substrate Analogs: Fatty acid mimetics that bind the hydrophobic groove but cannot accept the methylene group.

-

SAM Competitors: Adenosine analogs (though these often lack selectivity due to ubiquitous SAM usage).

-

Mechanism of Action: Inhibition leads to accumulation of Oleic acid in PME, increasing membrane permeability to protons and rendering the parasite susceptible to the acidic phagolysosome of macrophages.

-

-

Status: Currently in pre-clinical validation. No clinical CFAS inhibitors are yet approved, but the target is genetically validated.

References

-

Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana. Source: International Journal for Parasitology (2018).[1] URL:[Link]

-

Functional Analysis of Leishmania Cyclopropane Fatty Acid Synthetase. Source: PLOS ONE (2012). URL:[Link]

-

Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets? Source: MDPI Biomolecules (2023). URL:[Link]

-

Dihydrosterculic acid from cottonseed oil suppresses desaturase activity. Source: Journal of Nutritional Biochemistry (2017). URL:[Link]

Sources

- 1. Fatty Acid Composition and Metabolism in Leishmania Parasite Species: Potential Biomarkers or Drug Targets for Leishmaniasis? [mdpi.com]

- 2. Functional analysis of Leishmania cyclopropane fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid [mdpi.com]

- 5. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclopropane fatty acid synthesis affects cell shape and acid resistance in Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: cis-9,10-Methyleneoctadecanoic Acid in Plant Lipids

This guide provides an in-depth technical analysis of cis-9,10-methyleneoctadecanoic acid (dihydrosterculic acid), focusing on its biosynthesis, physiological impact, and rigorous analytical characterization in plant lipids.

Synonyms: Dihydrosterculic Acid (DHSA), (1R,2S)-rel-2-octylcyclopropaneoctanoic acid CAS Registry Number: 4675-61-0[1][2]

Executive Summary

cis-9,10-Methyleneoctadecanoic acid is a cyclopropane fatty acid (CFA) predominantly found in the seed oils of the Malvales order (Sterculiaceae, Malvaceae). Structurally, it is the saturated analog of the cyclopropenoid fatty acid sterculic acid .[3][4] While often overshadowed by the potent biological reactivity of sterculic acid, DHSA possesses distinct metabolic properties, acting as a modulator of lipid metabolism rather than a suicide inhibitor. This guide outlines the molecular mechanisms of its formation, its pharmacological potential in metabolic engineering, and the precise analytical protocols required to distinguish it from its unstable cyclopropene counterparts.

Chemical Identity & Structural Properties

Unlike standard unsaturated fatty acids, DHSA contains a strained three-membered carbon ring at the 9,10-position. This cyclopropane ring confers unique physical properties and stability profiles compared to the highly reactive cyclopropene ring found in sterculic acid.

| Property | Specification |

| Molecular Formula | C₁₉H₃₆O₂ |

| Molecular Weight | 296.49 g/mol |

| Configuration | cis-configuration across the ring (methylene bridge) |

| Stability | Acid-stable (unlike sterculic acid); resistant to polymerization |

| Melting Point | ~36–40 °C (Higher than oleic acid due to ring rigidity) |

| Solubility | Soluble in chloroform, hexane, ethanol; insoluble in water |

Biosynthesis in Plant Systems

The biosynthesis of DHSA occurs primarily on the phospholipid backbone, specifically phosphatidylcholine (PC), rather than on the Acyl-ACP track used for de novo fatty acid synthesis.

The Methylene Bridge Addition

The precursor is oleic acid (18:1Δ9) esterified to the sn-1 or sn-2 position of phosphatidylcholine. The enzyme Cyclopropane Fatty Acid Synthase (CPFAS) transfers a methylene group from S-adenosylmethionine (SAM) across the double bond.

Metabolic Fate: Accumulation vs. Desaturation

In most plants, DHSA is a transient intermediate. It is rapidly desaturated by a specific cyclopropane fatty acid desaturase to form sterculic acid (cyclopropene). However, in specific tissues (e.g., Litchi chinensis seeds) or engineered lines, DHSA accumulates as a terminal product.

Figure 1: Biosynthetic pathway of Dihydrosterculic Acid from Oleic Acid on the phospholipid backbone.

Physiological & Pharmacological Relevance

Stearoyl-CoA Desaturase (SCD) Inhibition

DHSA is a known modulator of Stearoyl-CoA Desaturase (SCD) , the rate-limiting enzyme converting stearic acid (18:[4][5][6]0) to oleic acid (18:1).[5]

-

Sterculic Acid Mechanism: Acts as a mechanism-based inactivator (suicide substrate), covalently modifying the SCD active site.

-

DHSA Mechanism: Acts as a competitive inhibitor or metabolic repressor. While lacking the reactive cyclopropene ring for covalent attachment, DHSA mimics the substrate geometry, blocking the active site and suppressing SCD activity in vivo. This leads to an increased ratio of saturated to monounsaturated fats ("hardening" of lipids).

Metabolic Engineering Applications

Recent studies indicate DHSA activates PPARα (Peroxisome Proliferator-Activated Receptor alpha), promoting fatty acid oxidation. This dual action (SCD inhibition + PPARα activation) makes it a candidate for treating:

-

Obesity & Type 2 Diabetes: By reducing de novo lipogenesis.

-

NASH (Non-Alcoholic Steatohepatitis): By altering the liver lipidome.

Analytical Methodologies

Accurate quantification requires distinguishing DHSA from its isomers (e.g., lactobacillic acid, 11,12-methylene) and its unsaturated derivative (sterculic acid).

Extraction & Derivatization (Critical)

WARNING: Standard acid-catalyzed transesterification (e.g., BF₃/MeOH) destroys cyclopropene fatty acids (sterculic), converting them into methoxy/hydroxy artifacts. Since DHSA often co-occurs with sterculic acid, Base-Catalyzed Transesterification is mandatory to preserve the full lipid profile.

| Method | Reagent | Suitability | Outcome |

| Acid-Catalyzed | BF₃ in Methanol | Avoid | Destroys sterculic acid; DHSA survives but profile is compromised. |

| Base-Catalyzed | Sodium Methoxide (NaOCH₃) | Recommended | Preserves both DHSA and Sterculic acid rings intact. |

GC-MS Analysis[7]

-

Column: High-polarity cyanopropyl phases (e.g., CP-Sil 88, BPX-70) are required to separate DHSA from C18:1 isomers.

-

Mass Spectrum (FAME):

-

Molecular Ion (M⁺): m/z 310 (for Methyl Dihydrosterculate).

-

Diagnostic Peak: m/z 278 (Loss of methanol, M-32).

-

Base Peak: Often m/z 41 or 43 (hydrocarbon chain).

-

Differentiation: Distinguished from methyl oleate (M⁺ 296) by mass; distinguished from methyl sterculate (M⁺ 308) by +2 Da.

-

Nuclear Magnetic Resonance (NMR)

¹H-NMR is the definitive method for confirming the presence of the cyclopropane ring.

-

Ring Methylene Protons (CH₂): Distinctive high-field signals at -0.35 ppm (cis) and +0.58 ppm (trans) relative to TMS.

-

Ring Methine Protons (CH): Multiplets around 0.65 ppm .

Experimental Protocols

Protocol A: Lipid Extraction & Methylation (Base-Catalyzed)

Objective: Isolate FAMEs containing DHSA without degrading labile cyclopropenes.

-

Extraction: Homogenize 100 mg plant tissue (seeds) in 3 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).

-

Phase Separation: Add 1 mL 0.9% NaCl. Vortex and centrifuge at 2000 x g for 5 mins. Collect the lower chloroform phase.

-

Drying: Evaporate chloroform under a stream of nitrogen at 30°C.

-

Derivatization: Resuspend lipid residue in 1 mL 0.5 M Sodium Methoxide in anhydrous methanol .

-

Incubation: Vortex and incubate at 50°C for 10 minutes (strictly controlled).

-

Quenching: Add 1 mL saturated NaCl and 100 µL Glacial Acetic Acid (to neutralize excess base after reaction).

-

Extraction of FAMEs: Add 2 mL Hexane. Vortex and centrifuge. Collect the upper hexane layer for GC-MS.

Protocol B: GC-MS Setup for DHSA Detection

-

Instrument: Agilent 7890/5977 (or equivalent).

-

Column: DB-23 or SP-2560 (60m x 0.25mm x 0.2µm).

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

-

Oven Program:

-

50°C hold for 1 min.

-

Ramp 25°C/min to 175°C.

-

Ramp 4°C/min to 240°C, hold for 10 min.

-

-

Identifier: Look for peak at m/z 310 eluting after Methyl Stearate (18:0) and before Methyl Arachidate (20:0).

Figure 2: Analytical workflow for preserving and detecting cyclopropane fatty acids.

References

-

Bao, X., et al. (2002). Structural Characterization of Cyclopropane Fatty Acids in Plant Lipids. Journal of Lipid Research. Link

-

Paton, C.M., et al. (2017).[7] Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice. Nutrition Research. Link

-

Gomez, F.E., et al. (2003).[5] Effects of sterculic acid on stearoyl-CoA desaturase in differentiating 3T3-L1 adipocytes.[5][8] Biochemical and Biophysical Research Communications.[5] Link

-

Caligiani, A., et al. (2016). Development of a Quantitative GC-MS Method for the Detection of Cyclopropane Fatty Acids in Cheese. Journal of Agricultural and Food Chemistry. Link

-

Ralston, L., et al. (2001). Biosynthesis of water-soluble cyclopropene fatty acids in Sterculia foetida. Plant Physiology.[9] Link

Sources

- 1. larodan.com [larodan.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of sterculic acid on stearoyl-CoA desaturase in differentiating 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

An In-depth Technical Guide on the Biosynthesis of cis-9,10-Methyleneoctadecanoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-9,10-Methyleneoctadecanoic acid, also known as dihydrosterculic acid, is a cyclopropane fatty acid (CFA) found in a variety of bacteria, protozoa, and plants.[1][2] The introduction of a cyclopropane ring into the acyl chain of membrane phospholipids significantly alters the physical properties of the membrane, playing a crucial role in cellular adaptation to environmental stresses. This guide provides a comprehensive overview of the biosynthesis of cis-9,10-methyleneoctadecanoic acid, detailing the key enzymatic steps, the underlying biochemical mechanisms, and the regulatory networks that govern its production. We will delve into the experimental evidence that has shaped our understanding of this pathway and provide methodological insights for its study.

Introduction: The Significance of Cyclopropane Fatty Acids

Cyclopropane fatty acids (CFAs) are a unique class of lipids characterized by a three-membered carbon ring within their aliphatic chain. cis-9,10-Methyleneoctadecanoic acid is a prominent example, derived from the C18:1 unsaturated fatty acid, oleic acid.[3] The biosynthesis of CFAs is a post-synthetic modification of existing phospholipids within the cell membrane, a process that imparts significant changes to membrane fluidity, permeability, and stability.[1][4]

In bacteria, the accumulation of CFAs is most pronounced during the transition from exponential to stationary phase and in response to environmental stressors such as low pH, high osmolarity, and the presence of certain toxic compounds.[5][6] This adaptive response is critical for the survival of many bacterial species, including pathogenic organisms. For instance, the presence of CFAs in the cell envelope of Mycobacterium tuberculosis is linked to its virulence and persistence.[6] In the context of drug development, the enzyme responsible for CFA synthesis presents a potential target for novel antimicrobial agents.[4]

The Core Biosynthetic Pathway: A Single Enzymatic Marvel

The biosynthesis of cis-9,10-methyleneoctadecanoic acid is a remarkably efficient process catalyzed by a single enzyme: cyclopropane-fatty-acyl-phospholipid synthase (CFAS) .[7] This enzyme facilitates the transfer of a methylene group from a donor molecule to the cis double bond of an unsaturated fatty acyl chain already incorporated into a phospholipid.[8][9]

The Substrates: An Unsaturated Phospholipid and a Methyl Donor

The primary substrates for the synthesis of cis-9,10-methyleneoctadecanoic acid are:

-

An Oleoyl Group within a Phospholipid: The enzyme specifically acts on the cis-Δ9 double bond of an 18-carbon monounsaturated fatty acyl chain (oleoyl group) that is part of a larger phospholipid molecule, such as phosphatidylethanolamine (PE) or phosphatidylglycerol (PG).[1][7] The reaction occurs directly on phospholipids embedded within the cell membrane.[8][10]

-

S-adenosyl-L-methionine (SAM): SAM serves as the universal methyl donor in numerous biochemical reactions.[11][12] In this pathway, it provides the methylene bridge that forms the cyclopropane ring.[13] The reaction consumes SAM, converting it to S-adenosyl-L-homocysteine (SAH).[7]

The Catalyst: Cyclopropane Fatty Acid Synthase (CFAS)

CFAS, encoded by the cfa gene, is a cytosolic, peripheral membrane protein.[4][5] It belongs to the family of SAM-dependent methyltransferases.[5] Structural studies of CFAS from Escherichia coli and other bacteria have revealed a conserved three-dimensional structure, typically featuring a Rossmann fold characteristic of many SAM-binding enzymes.[5] The enzyme functions as a homodimer, and its active site contains critical residues for substrate binding and catalysis.[7]

The Reaction Mechanism: A Step-by-Step Look

The conversion of an oleoyl group to a dihydrosterculoyl group is a fascinating example of enzymatic precision. The proposed chemical mechanism proceeds through several key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the cis double bond of the unsaturated fatty acyl chain on the electrophilic methyl carbon of SAM.[5]

-

Formation of a Carbocation Intermediate: This attack leads to the formation of a transient, high-energy carbocation intermediate.[7]

-

Deprotonation and Ring Closure: A basic residue within the enzyme's active site, often facilitated by a tightly-bound bicarbonate ion, abstracts a proton from the newly transferred methyl group.[5][8] This deprotonation facilitates the intramolecular cyclization, forming the stable cis-cyclopropane ring.[13]

This mechanism ensures the stereospecificity of the reaction, preserving the cis configuration of the original double bond in the resulting cyclopropane ring.[8]

Visualization of the Biosynthetic Pathway

Caption: The enzymatic conversion of an oleoyl-phospholipid to a dihydrosterculoyl-phospholipid.

Regulation of the Biosynthetic Pathway

The production of cis-9,10-methyleneoctadecanoic acid is tightly regulated to meet the physiological needs of the cell. This regulation occurs at both the transcriptional and post-transcriptional levels.

Transcriptional Control of the cfa Gene

In many bacteria, the transcription of the cfa gene is under the control of alternative sigma factors and other transcriptional regulators. For example, in E. coli, the stationary-phase sigma factor RpoS (σS) plays a key role in upregulating cfa expression as cells enter the stationary phase.[9] Furthermore, in some bacteria like Pseudomonas aeruginosa, the cfa gene is also regulated by the oxidative stress response regulator OxyR.[5] This multi-layered transcriptional control allows the cell to fine-tune CFA synthesis in response to a variety of signals.

Post-Transcriptional Regulation by Small RNAs

Recent studies have highlighted the importance of small non-coding RNAs (sRNAs) in the post-transcriptional regulation of cfa mRNA.[6] In E. coli, sRNAs such as RydC and ArrS have been shown to stabilize the cfa mRNA, leading to increased translation and higher levels of CFA synthase. Conversely, another sRNA, CpxQ, acts as a repressor of cfa expression.[6] This intricate network of sRNA-mediated control provides an additional layer of regulation, enabling rapid adjustments in CFA levels in response to specific environmental cues, such as acid stress.[6]

Experimental Methodologies for Studying the Pathway

Our current understanding of the cis-9,10-methyleneoctadecanoic acid biosynthesis pathway is the result of decades of research employing a variety of biochemical and genetic techniques.

In Vitro Enzyme Assays

A fundamental approach to characterizing CFAS activity involves in vitro assays using purified enzyme and defined substrates. A typical protocol is outlined below:

Protocol: In Vitro CFAS Activity Assay

-

Enzyme Purification:

-

Overexpress the cfa gene in a suitable host (e.g., E. coli).

-

Lyse the cells and purify the CFAS protein using affinity chromatography (e.g., Ni-NTA for His-tagged protein).

-

Assess purity via SDS-PAGE and quantify protein concentration.

-

-

Substrate Preparation:

-

Prepare liposomes containing a defined ratio of unsaturated phospholipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) and a non-substrate phospholipid.

-

Use sonication or extrusion to create small unilamellar vesicles (SUVs).

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the purified CFAS enzyme, the prepared liposomes, and radiolabeled S-[methyl-14C]adenosyl-L-methionine in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Include necessary cofactors, such as bicarbonate.[8]

-

-

Incubation and Termination:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) or by extracting the lipids.

-

-

Product Analysis:

-

Extract the total lipids from the reaction mixture using a Bligh-Dyer or similar method.

-

Separate the fatty acid methyl esters (FAMEs) by gas chromatography (GC) coupled with a radioactivity detector or mass spectrometer (MS).

-

Quantify the amount of radiolabeled cyclopropane fatty acid formed to determine enzyme activity.

-

Genetic and Molecular Approaches

Genetic manipulation of the cfa gene has been instrumental in elucidating its in vivo function. The creation of cfa deletion mutants allows researchers to study the physiological consequences of the absence of CFAs.[1] These mutant strains often exhibit increased sensitivity to various stresses, confirming the protective role of these modified lipids.[1]

Structural Biology

X-ray crystallography has provided high-resolution structures of CFAS, offering invaluable insights into its catalytic mechanism.[5] These structures have revealed the intricate details of the active site, including the binding pockets for SAM and the phospholipid substrate, and have helped to identify key catalytic residues.[5]

Broader Implications and Future Directions

The study of cis-9,10-methyleneoctadecanoic acid biosynthesis extends beyond fundamental biochemistry. The unique properties of cyclopropane rings have garnered interest in various fields.

Drug Development

Given the importance of CFAs for the survival and virulence of pathogenic bacteria, CFAS is an attractive target for the development of novel antimicrobial drugs.[4] Inhibitors of this enzyme could potentially weaken the bacterial cell membrane, making the pathogens more susceptible to host immune defenses or conventional antibiotics.

Biocatalysis and Synthetic Biology

The ability of CFAS to perform stereospecific cyclopropanation under mild, aqueous conditions makes it a valuable tool for biocatalysis.[14] Researchers are exploring the use of CFAS and engineered variants for the synthesis of novel cyclopropane-containing molecules with potential applications in pharmaceuticals and materials science.[14]

Conclusion

The biosynthesis of cis-9,10-methyleneoctadecanoic acid is a highly regulated and elegant biochemical process, pivotal for the adaptation and survival of many organisms. From the intricate catalytic mechanism of cyclopropane fatty acid synthase to the complex regulatory networks that control its expression, this pathway continues to be a rich area of scientific inquiry. A deeper understanding of this process not only enhances our knowledge of fundamental lipid metabolism but also opens up new avenues for therapeutic intervention and biotechnological innovation.

References

-

Biosynthesis of cyclopropane fatty acids. Phospholipids in the membrane... - ResearchGate. Available at: [Link]

-

Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PMC. Available at: [Link]

-

Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1 - PMC. Available at: [Link]

-

Biosynthesis of the novel fatty acid, 17-methyl-cis-9,10-methyleneoctadecanoic acid, by the parasitic protozoan, Herpetomonas megaseliae - PubMed. Available at: [Link]

-

Bacterial Cyclopropane Fatty Acid Synthase mRNA Is Targeted by Activating and Repressing Small RNAs - ASM Journals. Available at: [Link]

-

Cyclopropane-fatty-acyl-phospholipid synthase - Grokipedia. Available at: [Link]

-

Cyclopropane fatty acid - Wikipedia. Available at: [Link]

-

Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - ASM Journals. Available at: [Link]

-

An innovative and sustainable biocatalytic approach for the cyclopropanation of phospholipids and fatty acids by Cyclopropane Fatty Acid Synthase (CFAS) enzymes - UCL Discovery - University College London. Available at: [Link]

-

Enzymatic synthesis of cyclopropane fatty acids catalyzed by bacterial extracts - PubMed. Available at: [Link]

-

Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes - PubMed. Available at: [Link]

-

New Perspectives of S-Adenosylmethionine (SAMe) Applications to Attenuate Fatty Acid-Induced Steatosis and Oxidative Stress in Hepatic and Endothelial Cells - MDPI. Available at: [Link]

-

Current status of cyclopropane fatty acids on bacterial cell membranes characteristics and physiological functions - PubMed. Available at: [Link]

-

Synthesis of cyclopropane fatty acids in bacteria. Cyclopropane fatty acid synthase converts oleic acid and vaccenic acid into dihydrosterculic acid and lactobacillic acid, respectively. 14 - ResearchGate. Available at: [Link]

-

Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC. Available at: [Link]

-

UNEQUIVOCAL SYNTHESES OF DL-cis-9,10-METHYLENEOCTADECANOIC ACID (DIHYDROSTERCULIC ACID) AND DL-cis-11,12-METHYLENEOCTADECANOIC ACID1 | Journal of the American Chemical Society. Available at: [Link]

-

Dihydrosterculic acid from cottonseed oil suppresses desaturase activity and improves liver metabolomic profiles of high-fat-fed mice - PubMed. Available at: [Link]

-

Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - MDPI. Available at: [Link]

-

Cis-9,10-Methylene Hexadecanoic Acid from the Phospholipids of Escherichia coli. Available at: [Link]

-